8-Chloro-6-fluoro-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
8-chloro-6-fluoro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFN/c10-9-4-7(11)3-6-1-2-12-5-8(6)9/h3-4,12H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBPEIUEFDBDAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-6-fluoro-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline with suitable reagents to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-6-fluoro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can have different functional groups depending on the reagents used .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has shown that derivatives of tetrahydroisoquinoline compounds exhibit promising anticancer properties. For instance, modifications at the C-8 position of tetrahydroisoquinoline can enhance antiproliferative activity against various cancer cell lines. In one study, a derivative of tetrahydroisoquinoline demonstrated improved selectivity and potency against ovarian cancer cell lines compared to standard treatments like Tamoxifen .
Neuroprotective Effects
Tetrahydroisoquinoline derivatives have been investigated for their neuroprotective effects. These compounds may interact with neuroreceptors and enzymes involved in neurodegenerative diseases. The structural modifications in compounds like 8-Chloro-6-fluoro-1,2,3,4-tetrahydroisoquinoline can lead to enhanced binding affinity for specific targets related to neuroprotection .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that certain tetrahydroisoquinoline derivatives possess significant activity against a range of pathogens, making them potential candidates for developing new antibiotics or antifungal agents .
Biological Research
Structure-Activity Relationship Studies
The study of structure-activity relationships (SAR) is crucial in understanding how modifications to the tetrahydroisoquinoline scaffold affect biological activity. Research has shown that introducing various substituents at specific positions on the ring can lead to significant changes in potency and selectivity against different biological targets .
Enzyme Inhibition Studies
this compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of certain kinases or phosphatases that play roles in cancer progression or neurodegeneration .
Industrial Applications
Synthesis of Specialty Chemicals
In the chemical industry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique chemical properties facilitate the development of specialty chemicals used in various applications, including dyes and pigments .
Pharmaceutical Development
The compound is being explored as a lead compound in drug discovery programs aimed at developing new therapeutic agents. Its potential applications span across multiple disease areas, including cancer and neurodegenerative diseases .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer activity of various tetrahydroisoquinoline derivatives, this compound was found to exhibit significant cytotoxic effects against ovarian cancer cell lines (SKOV-3) with a GI50 value indicating potent activity. Modifications at the C-8 position were shown to enhance selectivity towards tumor cells compared to non-tumor cells .
Case Study 2: Neuroprotective Mechanism
A recent investigation into the neuroprotective effects of tetrahydroisoquinolines revealed that this compound could modulate neuroinflammatory responses by inhibiting specific signaling pathways involved in neuronal damage. This suggests its potential utility in treating neurodegenerative disorders such as Alzheimer's disease .
Mechanism of Action
The mechanism of action of 8-Chloro-6-fluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Halogen-Substituted Analogues
8-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Structure : 8-Br, 6-F, HCl salt (C₉H₉BrFN·HCl, MW 266.54 g/mol).
- Comparison : Bromine at position 8 increases molecular weight and lipophilicity (logP ~2.1 vs. ~1.7 for Cl) compared to the chloro analogue. This may enhance membrane permeability but reduce solubility. Bromine’s larger atomic radius could introduce steric hindrance, affecting receptor binding .
8-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Structure : 8-F, HCl salt (C₉H₁₀FN·HCl, MW 187.64 g/mol).
- Comparison : The absence of a 6-chloro substituent simplifies synthesis but reduces electronic diversity. Fluorine’s high electronegativity enhances BBB penetration, a key feature for CNS-targeted drugs .
6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Aromatic and Functionalized Analogues
6-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline
- Structure : 6-Cl, 1-phenyl (C₁₅H₁₄ClN, MW 243.73 g/mol).
- The lack of a 8-substituent simplifies the electronic profile, shifting pharmacological activity away from CNS targets .
2-(4-Fluoro-phenyl)-6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- Structure: 6-Cl, 1-carboxylic acid, 2-(4-fluorophenyl) (C₁₆H₁₂ClFNO₂, MW 312.73 g/mol).
- Comparison: The carboxylic acid group increases polarity, reducing BBB penetration but enhancing solubility.
Amino-Substituted Analogues
8-Amino-4-aryl-2-methyl-1,2,3,4-tetrahydroisoquinolines
- Structure : 8-NH₂, 2-CH₃, 4-aryl substituents.
- Comparison: Amino groups enable hydrogen bonding, critical for antidepressant activity (e.g., nomifensine derivatives). The absence of halogens in these compounds highlights the trade-off between polar interactions and lipophilicity .
Biological Activity
8-Chloro-6-fluoro-1,2,3,4-tetrahydroisoquinoline is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H9ClFN
- Molecular Weight : 185.63 g/mol
- Structure : Characterized by a chlorine atom at the 8th position and a fluorine atom at the 6th position on the isoquinoline ring.
The biological activity of this compound is attributed to its interaction with various biological targets. The compound can modulate enzyme activities and receptor functions, which leads to its diverse pharmacological effects.
Key Mechanisms:
- Enzyme Modulation : It can bind to specific enzymes, altering their activity and influencing metabolic pathways.
- Receptor Interaction : The compound may interact with neurotransmitter receptors, potentially affecting signaling pathways related to mood and cognition.
Biological Activities
Research has indicated several promising biological activities associated with this compound:
-
Anticancer Activity :
- Studies have shown that derivatives of tetrahydroisoquinolines exhibit significant anticancer properties. For instance, in vitro tests demonstrated that certain analogs have cytotoxic effects against ovarian cancer cell lines (GI50 values ranging from 13.14 μM to 17.14 μM) .
- The presence of specific substituents on the tetrahydroisoquinoline scaffold has been linked to enhanced potency against cancer cells while maintaining selectivity towards non-cancerous cells .
-
Antimicrobial Properties :
- Tetrahydroisoquinoline derivatives have been tested for their antimicrobial efficacy against various pathogens. The unique substitution pattern of this compound enhances its reactivity and potential effectiveness against bacterial strains .
- Neuroprotective Effects :
Case Studies
-
Ovarian Cancer Research :
- A study focused on the synthesis of novel quinolone derivatives derived from tetrahydroisoquinolines showed improved anticancer activity against SKOV-3 ovarian cancer cells compared to previous compounds . The modifications made to the structure significantly affected both cytotoxicity and selectivity.
-
Antimalarial Activity :
- Another research effort highlighted the anti-malarial properties of tetrahydroisoquinolone derivatives against Plasmodium falciparum, indicating that these compounds could be effective against resistant strains . The structure-activity relationship (SAR) studies revealed critical insights into how modifications influence efficacy.
Comparison with Similar Compounds
| Compound Name | Anticancer GI50 (μM) | Antimalarial Activity | Neuroprotective Potential |
|---|---|---|---|
| This compound | 13.14 - 17.14 | Moderate | Potential |
| 6-Chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline | 15.00 | Low | Limited |
| 8-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | 12.00 | High | Moderate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
